1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride
Overview
Description
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a benzyl group that is further substituted with a pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the methyl and benzyl groups. This can be achieved using methylating agents such as methyl iodide and benzylating agents like benzyl chloride.
Pyridine Ring Introduction: The benzyl group is further functionalized by introducing a pyridine ring through a nucleophilic aromatic substitution reaction.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation Products: N-oxides of the piperazine and pyridine rings.
Reduction Products: Reduced derivatives with hydrogenated piperazine or pyridine rings.
Substitution Products: Alkylated derivatives at the pyridine ring.
Scientific Research Applications
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-pyridin-4-yl-benzyl)-piperazin-2-one: Similar structure but with different substitution patterns on the piperazine ring.
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one: Lacks the methyl group on the piperazine ring.
1-Methyl-3-(4-pyridin-4-yl-phenyl)-piperazin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-20-11-10-19-16(17(20)21)12-13-2-4-14(5-3-13)15-6-8-18-9-7-15;/h2-9,16,19H,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXJYSTSQESSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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